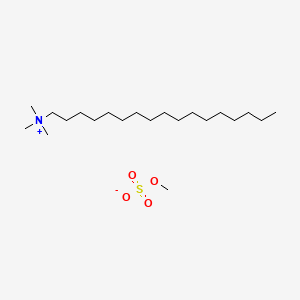
1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and cosmetic applications. The compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which contributes to its surface-active properties .
Preparation Methods
The synthesis of 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate typically involves the quaternization of 1-heptadecanamine with methyl sulfate. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Industrial production methods often involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles and oxidizing or reducing agents.
Scientific Research Applications
1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is employed in biological research for its antimicrobial properties and its ability to disrupt cell membranes.
Medicine: It is used in the formulation of antiseptics and disinfectants due to its antimicrobial activity.
Industry: The compound is utilized in the production of personal care products, such as shampoos and conditioners, for its conditioning and antistatic properties
Mechanism of Action
The mechanism of action of 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to membrane disruption and cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making the compound useful as an antimicrobial agent .
Comparison with Similar Compounds
1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate can be compared with other quaternary ammonium compounds, such as:
Cetrimonium Chloride: Similar in structure but with a chloride counterion instead of methyl sulfate.
Steartrimonium Chloride: Contains a longer alkyl chain, leading to different surfactant properties.
Behentrimonium Chloride: Another quaternary ammonium compound with a longer alkyl chain, used in similar applications but with varying effectiveness.
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobic and hydrophilic characteristics, which make it versatile in various applications.
Properties
CAS No. |
63982-03-6 |
|---|---|
Molecular Formula |
C21H47NO4S |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
heptadecyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C20H44N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)4;1-5-6(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
RHMYLLZPXHTBMH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















